molecular formula C14H11BrN2 B14870083 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine

8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B14870083
M. Wt: 287.15 g/mol
InChI Key: WYHUZTKQEAHRON-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 6th position, and a phenyl group at the 2nd position of the imidazo[1,2-a]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable brominated ketone in the presence of a base. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison: 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom at the 8th position, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

8-bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2/c1-10-7-12(15)14-16-13(9-17(14)8-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

WYHUZTKQEAHRON-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)C3=CC=CC=C3

Origin of Product

United States

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